Propylisopropyltryptamine
Overview
Description
Propylisopropyltryptamine, commonly known as PiPT, is a chemical compound belonging to the tryptamine family. Tryptamines are a class of compounds that share a common structure and are known for their psychoactive and hallucinogenic properties. PiPT is structurally related to other dialkyl tryptamine derivatives and is known to produce psychedelic effects, although it is considered relatively weak and short-lasting compared to its analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propylisopropyltryptamine typically involves the alkylation of tryptamine. One common method is the reaction of tryptamine with propyl iodide and isopropyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its limited use and legal status in many countries. the general principles of large-scale organic synthesis, including the use of automated reactors and continuous flow systems, can be applied to its production. These methods would involve optimizing reaction conditions to maximize yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Propylisopropyltryptamine undergoes several types of chemical reactions, including:
Oxidation: PiPT can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert PiPT to its corresponding amine derivatives.
Substitution: PiPT can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of PiPT can yield various oxidized derivatives, while reduction can produce different amine compounds.
Scientific Research Applications
Propylisopropyltryptamine has several scientific research applications, including:
Chemistry: PiPT is used as a model compound to study the reactivity and properties of tryptamines. It helps in understanding the structure-activity relationships of this class of compounds.
Biology: In biological research, PiPT is used to investigate the effects of tryptamines on neurotransmitter systems and receptor binding.
Medicine: Although not widely used in medicine, PiPT’s psychoactive properties make it a subject of interest in the study of potential therapeutic applications for mental health disorders.
Industry: PiPT’s limited industrial applications are primarily in the field of chemical research and development.
Mechanism of Action
The mechanism of action of propylisopropyltryptamine involves its interaction with serotonin receptors in the brain. Like other tryptamines, PiPT is believed to act as an agonist at the 5-HT2A receptor, which is associated with its psychedelic effects. The binding of PiPT to this receptor leads to changes in neurotransmitter release and neuronal activity, resulting in altered perception and cognition .
Comparison with Similar Compounds
Propylisopropyltryptamine is similar to other tryptamine derivatives such as:
N,N-Dimethyltryptamine (DMT): Known for its powerful and short-lasting psychedelic effects.
Diisopropyltryptamine (DiPT): Noted for its auditory distortions and unique psychoactive profile.
N,N-Dipropyltryptamine (DPT): Known for its intense and long-lasting psychedelic effects.
Uniqueness of PiPT
PiPT is unique in its relatively weak and short-lasting effects compared to other tryptamines. This makes it less potent and potentially safer for research purposes, although its legal status and limited availability restrict its widespread use .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-4-10-18(13(2)3)11-9-14-12-17-16-8-6-5-7-15(14)16/h5-8,12-13,17H,4,9-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXPLOPRCQJJFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CNC2=CC=CC=C21)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726699 | |
Record name | N-(1-Methylethyl)-N-propyl-1H-indole-3-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354632-00-0 | |
Record name | 1H-Indole-3-ethanamine, N-(1-methylethyl)-N-propyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354632-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propylisopropyltryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354632000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Methylethyl)-N-propyl-1H-indole-3-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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